Propargyl-PEG2-acid

Catalog No.
S540311
CAS No.
1859379-85-3
M.F
C8H12O4
M. Wt
172.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG2-acid

CAS Number

1859379-85-3

Product Name

Propargyl-PEG2-acid

IUPAC Name

3-(2-prop-2-ynoxyethoxy)propanoic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18

InChI

InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)

InChI Key

NNWHATPXNWOQKD-UHFFFAOYSA-N

SMILES

C#CCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG2-acid

Description

The exact mass of the compound Propargyl-PEG2-acid is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG2-acid is a valuable tool in scientific research due to its unique chemical properties. It functions as a heterobifunctional crosslinker, meaning it possesses two distinct functional groups that enable conjugation with other molecules. This property makes it highly versatile for various applications in chemical biology and medicinal chemistry [].

Bioconjugation via Click Chemistry

One key application of Propargyl-PEG2-acid lies in bioconjugation. The molecule features two key functional groups:

  • Carboxylic acid group: This group reacts with primary amines on biomolecules to form stable amide bonds, typically requiring activators like EDC or HATU [].
  • Propargyl group: This group readily undergoes a cycloaddition reaction with azide-containing molecules via copper-catalyzed click chemistry. This click reaction offers several advantages, including high efficiency, specificity, and compatibility with biological conditions [].

The presence of a hydrophilic polyethylene glycol (PEG) spacer between the two functional groups plays a crucial role. PEG enhances the water solubility of the resulting conjugate, improving its biocompatibility and reducing aggregation within biological systems [].

Applications in Drug Development

Propargyl-PEG2-acid finds applications in the development of novel therapeutic agents:

  • Antibody-Drug Conjugates (ADCs): These are targeted therapies where cytotoxic drugs are linked to antibodies. Propargyl-PEG2-acid can be used to attach the drug to the antibody via its reactive groups. The PEG spacer ensures the conjugate remains soluble and minimizes unwanted interactions within the body [].
  • PROTAC® Molecules (Proteolysis-Targeting Chimeras): These molecules recruit cellular machinery to degrade specific proteins. Propargyl-PEG2-acid can be employed to connect the targeting ligand and the protein degradation moiety within a PROTAC molecule [].

Propargyl-PEG2-acid is a specialized compound characterized by its dual functional groups, featuring a propargyl moiety and a carboxylic acid. This compound is classified as a heterobifunctional polyethylene glycol derivative, which enhances its utility in various chemical and biological applications. The propargyl group allows for participation in copper-catalyzed click reactions, particularly with azides, leading to the formation of stable triazole linkages. This property is essential for bioconjugation processes, where it facilitates the attachment of probes or tags to biomolecules, thereby enabling detailed studies of protein interactions and functions .

Propargyl-PEG2-acid engages primarily in click chemistry reactions, particularly with azide-functionalized compounds. The reaction mechanism typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: The propargyl group reacts with azides under copper(I) catalysis to form 1,2,3-triazoles.
  • Esterification: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively, allowing for further functionalization of the compound.
  • Bioconjugation: The compound can serve as a linker in drug delivery systems or antibody-drug conjugates (ADCs), facilitating the attachment of therapeutic agents to target biomolecules .

Propargyl-PEG2-acid exhibits significant biological activity due to its role in enhancing the solubility and stability of therapeutic agents. Its applications include:

  • Protein Labeling: It is widely used in labeling proteins through click chemistry, aiding in the study of protein dynamics and interactions.
  • Drug Delivery Systems: By improving the bioavailability and controlled release of drugs, it enhances therapeutic efficacy.
  • Surface Modification: The compound can modify surfaces of biomedical devices, reducing nonspecific protein adsorption and improving biocompatibility .

The synthesis of Propargyl-PEG2-acid typically involves several steps:

  • Synthesis of PEG Derivative: Starting with polyethylene glycol, functional groups are introduced to create the desired PEGylated structure.
  • Introduction of Propargyl Group: This is achieved through substitution reactions where propargyl bromide or similar reagents are reacted with hydroxyl-terminated PEG.
  • Carboxylic Acid Formation: The final step involves converting an appropriate intermediate into the carboxylic acid using oxidation or hydrolysis methods.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain .

Unique FeaturesPropargyl-PEG2-alcoholAlcohol & PropargylProtein labeling, drug deliveryContains an alcohol group for further derivatization Amino-PEG5-amineAmine & PEGBioconjugationReactive towards NHS esters and carbonyls Bis-propargyl-PEG18Two Propargyl GroupsClick chemistry applicationsProvides multiple reactive sites for cross-linking Propargyl-PEG9-alcoholAlcohol & PropargylSimilar applications as Propargyl-PEG2-acidLonger PEG chain enhances solubility

Propargyl-PEG2-acid stands out due to its specific combination of a carboxylic acid and a propargyl group, making it particularly suited for applications requiring both bioconjugation capabilities and enhanced solubility characteristics.

Interaction studies involving Propargyl-PEG2-acid focus on its ability to form stable linkages with various biomolecules. These studies often utilize:

  • Fluorescent Probes: To visualize interactions in real-time.
  • Mass Spectrometry: For analyzing conjugated products.
  • Cellular Assays: To evaluate the biological impact of conjugated agents on cell function and viability.

The results from these studies highlight the compound's effectiveness in facilitating targeted interactions within biological systems .

Molecular Structure and Formula (C8H12O4)

Propargyl-polyethylene glycol 2-acid exhibits a well-defined molecular structure characterized by the molecular formula C8H12O4 [1] [2]. The compound possesses a molecular weight of 172.18 grams per mole, with a monoisotopic mass of 172.073559 atomic mass units [2]. The structure is represented by the canonical simplified molecular-input line-entry system notation C#CCOCCOCCC(=O)O [1] [6].

The molecular architecture consists of three distinct functional domains connected in a linear arrangement [1] [7]. The terminal alkyne functionality, commonly referred to as the propargyl group, presents a carbon-carbon triple bond with the chemical environment C≡C-H [1] [7]. This terminal alkyne is connected through a two-unit polyethylene glycol spacer, consisting of repeating -CH2CH2O- units that provide structural flexibility and hydrophilicity [1] [3]. The terminal carboxylic acid group (-COOH) completes the molecular structure, enabling further chemical modifications through amide bond formation [1] [7].

The International Union of Pure and Applied Chemistry Key for this compound is NNWHATPXNWOQKD-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [2]. The compound is registered under Chemical Abstracts Service number 1859379-85-3 [1] [2] [3].

Physical Characteristics and Appearance

Propargyl-polyethylene glycol 2-acid manifests as a pale yellow oily matter under standard laboratory conditions [3]. The compound exhibits a liquid form at room temperature, distinguishing it from solid polyethylene glycol derivatives of higher molecular weights [10]. The oily consistency facilitates handling and incorporation into various chemical reactions and formulations.

The density of the compound has been determined to be 1.1±0.1 grams per cubic centimeter, indicating a slightly higher density than water [3]. This physical property influences the compound's behavior in aqueous solutions and affects its distribution characteristics in biphasic systems. The boiling point has been calculated to be 306.6±27.0 degrees Celsius at standard atmospheric pressure [3].

The compound demonstrates specific optical properties that can be utilized for identification and purity assessment. The refractive characteristics contribute to its identification in analytical procedures, although specific refractive index values require further experimental determination under standardized conditions.

PropertyValueReference
AppearancePale Yellow Oily Matter [3]
Physical StateLiquid [10]
Density (g/cm³)1.1±0.1 [3]
Boiling Point (°C)306.6±27.0 [3]
Purity (%)≥95% [3] [7]

Solubility Profile and Parameters

The solubility characteristics of propargyl-polyethylene glycol 2-acid demonstrate significant variation across different solvent systems, reflecting the amphiphilic nature of the molecule [6] [10]. In dimethyl sulfoxide, the compound exhibits exceptional solubility, reaching concentrations of 250 milligrams per milliliter, equivalent to 1451.97 millimolar [6] [10]. This high solubility in dimethyl sulfoxide requires ultrasonic treatment to achieve complete dissolution and maintain solution clarity [10].

Aqueous solubility systems reveal more modest but practical solubility parameters for biological applications [10]. In a formulated system containing 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline, the compound maintains solubility at concentrations of at least 2.08 milligrams per milliliter (12.08 millimolar), producing clear solutions suitable for biological studies [10].

Alternative aqueous formulations demonstrate similar solubility profiles [10]. The combination of 10% dimethyl sulfoxide with 90% sulfobutylether-beta-cyclodextrin in saline achieves comparable solubility levels of at least 2.08 milligrams per milliliter [10]. Interestingly, non-aqueous systems such as 10% dimethyl sulfoxide in corn oil also support similar solubility concentrations, indicating versatility across diverse solvent environments [10].

Solvent SystemSolubility (mg/mL)Solubility (mM)Solution AppearanceReference
Dimethyl Sulfoxide2501451.97Clear (with ultrasonic) [6] [10]
10% Dimethyl Sulfoxide + 40% Polyethylene Glycol 300 + 5% Tween-80 + 45% saline≥2.0812.08Clear [10]
10% Dimethyl Sulfoxide + 90% (20% Sulfobutylether-beta-cyclodextrin in saline)≥2.0812.08Clear [10]
10% Dimethyl Sulfoxide + 90% corn oil≥2.0812.08Clear [10]

The logarithm of the partition coefficient (XLogP3) value of -0.5 indicates a hydrophilic character, consistent with the observed solubility patterns [21]. This parameter suggests favorable partitioning into aqueous phases, supporting the compound's utility in biological applications where water solubility is advantageous.

Stability Considerations

Storage stability represents a critical parameter for maintaining the chemical integrity of propargyl-polyethylene glycol 2-acid [3] [6]. The compound requires storage at temperatures between -20 and 4 degrees Celsius to preserve its structural integrity and prevent degradation [3] [6]. Long-term storage protocols recommend maintenance at -20 degrees Celsius under nitrogen atmosphere to minimize oxidative degradation and maintain chemical stability [6] [12].

Short-term storage conditions permit maintenance at 2-8 degrees Celsius for periods ranging from days to weeks [3]. However, extended storage under these conditions may lead to gradual degradation, particularly affecting the terminal alkyne functionality that is susceptible to oxidation and polymerization reactions [3].

Solution stability varies significantly depending on the solvent system employed [6]. In dimethyl sulfoxide solutions, the compound maintains stability for up to six months when stored at -80 degrees Celsius, while storage at -20 degrees Celsius limits stability to one month [10]. These parameters necessitate careful consideration of storage conditions based on intended use timelines and application requirements.

The compound demonstrates susceptibility to moisture and atmospheric oxygen, requiring storage under inert gas conditions such as nitrogen or argon [6] [12]. Exposure to ambient conditions may result in hydrolysis of reactive functional groups and oxidation of the terminal alkyne, compromising the compound's utility in click chemistry applications.

Spectroscopic Characteristics

The spectroscopic profile of propargyl-polyethylene glycol 2-acid provides definitive identification markers through nuclear magnetic resonance and infrared spectroscopy [1] [14]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the presence of distinct functional groups within the molecular structure.

The terminal alkyne proton typically appears as a distinctive signal in proton nuclear magnetic resonance spectra, providing a diagnostic peak for structural confirmation [14] [28]. The polyethylene glycol backbone produces characteristic multiplets in the region associated with methylene protons adjacent to oxygen atoms, typically observed around 3.6-3.8 parts per million [14] [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the alkyne carbon atoms producing signals in the characteristic region for sp-hybridized carbons [29] [31]. The carboxylic acid carbonyl carbon appears in the typical region for carbonyl carbons, usually around 170-180 parts per million [31].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups [14]. The terminal alkyne C-H stretch typically appears around 3270 wavenumbers, while the carboxylic acid carbonyl stretch manifests around 1700 wavenumbers [14]. The polyethylene glycol ether linkages produce characteristic C-O-C stretching vibrations around 1100 wavenumbers [14].

Spectroscopic MethodCharacteristic FeaturesTypical ValuesReference
¹H Nuclear Magnetic ResonanceTerminal alkyne proton~2.5 ppm [14]
¹H Nuclear Magnetic ResonancePolyethylene glycol protons3.6-3.8 ppm [14] [17]
¹³C Nuclear Magnetic ResonanceAlkyne carbonssp-hybridized region [29] [31]
¹³C Nuclear Magnetic ResonanceCarbonyl carbon170-180 ppm [31]
Infrared SpectroscopyAlkyne C-H stretch~3270 cm⁻¹ [14]
Infrared SpectroscopyCarbonyl stretch~1700 cm⁻¹ [14]
Infrared SpectroscopyEther C-O-C stretch~1100 cm⁻¹ [14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

172.0736

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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